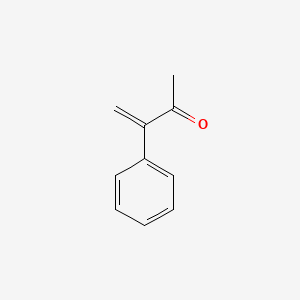

3-Phenyl-3-buten-2-one

Overview

Description

It is a yellow solid with a characteristic odor and is used primarily as a flavoring agent and in organic synthesis . The compound is characterized by a phenyl group attached to a butenone structure, making it an enone.

Mechanism of Action

Target of Action

3-Phenyl-3-buten-2-one, also known as 4-Phenylbut-3-en-2-one, is a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

The compound interacts with its target, glutathione transferase, by serving as a substrate for the enzyme . It undergoes a reaction with methylguanidine and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is facilitated by the enzyme, indicating the compound’s role in contributing to the biochemical transformations mediated by glutathione transferase .

Pharmacokinetics

Its solubility profile suggests that it is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water and petroleum ether . This could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its interaction with glutathione transferase. By serving as a substrate for this enzyme, it contributes to the detoxification processes in the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that its action could be influenced by the polarity of its environment . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with glutathione transferase.

Biochemical Analysis

Biochemical Properties

3-Phenyl-3-buten-2-one plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. One notable enzyme that interacts with this compound is glutathione transferase. This enzyme catalyzes the conjugation of glutathione to the compound, facilitating its detoxification and excretion from the body . Additionally, this compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These interactions highlight the compound’s role in detoxification pathways and its potential as a precursor in synthetic organic chemistry.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can act as an endocrine disruptor, causing symptoms such as rash, itching, swelling, and other allergic reactions . These effects suggest that the compound can interfere with normal cellular functions and signaling pathways, leading to altered gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form reversible hemiketals with oxygen, and irreversible oximes with nitrogen, highlighting its reactivity with nucleophiles . Additionally, this compound serves as a substrate for glutathione transferase, which catalyzes its conjugation with glutathione, aiding in its detoxification . These interactions underscore the compound’s ability to modulate enzyme activity and influence gene expression through its reactive functional groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound does not appear to be overtly toxic, but it has been shown to be mutagenic in several in vitro assays after S-9 activation . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its reduction to 4-phenyl-3-buten-2-ol and further metabolism to benzyl alcohol . The compound is also conjugated with glutathione by glutathione transferase, facilitating its excretion . These metabolic pathways highlight the compound’s role in detoxification and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is rapidly cleared from the blood and excreted primarily through urine . These findings suggest that the compound’s transport and distribution are critical factors in its biochemical activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-3-buten-2-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with benzaldehyde, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide .

Another method involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves the same aldol condensation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

Reduction: Reduction of this compound can yield 3-phenyl-2-butanone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Addition: The double bond in the enone structure allows for addition reactions, such as the Michael addition.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group.

Addition: Reagents like organolithium compounds or Grignard reagents are used for addition reactions.

Major Products Formed

Oxidation: Benzoic acid, benzaldehyde.

Reduction: 3-Phenyl-2-butanone.

Substitution: Various substituted enones.

Addition: Products of Michael addition, such as β-substituted ketones.

Scientific Research Applications

3-Phenyl-3-buten-2-one has several applications in scientific research:

Comparison with Similar Compounds

3-Phenyl-3-buten-2-one is similar to other enones, such as:

Methyl vinyl ketone: A simpler enone with similar reactivity but lacking the phenyl group.

Benzylideneacetone: Another name for this compound, highlighting its structural similarity to acetone.

4-Phenyl-2-butanone: A related compound with a similar structure but differing in the position of the double bond.

The uniqueness of this compound lies in its combination of the phenyl group and the enone structure, which imparts specific reactivity and biological activity .

Properties

IUPAC Name |

3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315032 | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32123-84-5 | |

| Record name | NSC291306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.